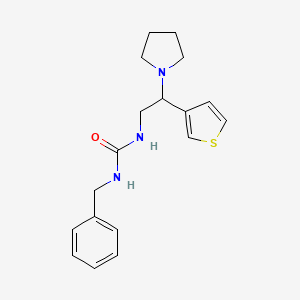
1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticandidal Activities
This compound is utilized as a precursor in the synthesis of heterocyclic compounds demonstrating antiviral activities. For instance, compounds derived from it have shown efficacy against HSV1 and HAV-MBB, highlighting their potential in treating viral infections (Attaby et al., 2006). Additionally, some derivatives have exhibited potent anticandidal activities, offering a promising avenue for developing new antifungal agents with minimal cytotoxic effects (Kaplancıklı et al., 2014).
Antimicrobial and Antibacterial Efficacy
Research has also focused on synthesizing novel Schiff bases using this compound, which have been shown to possess significant antimicrobial activity. These findings are pivotal for the development of new antibacterial agents to combat resistant strains of bacteria (Puthran et al., 2019). Furthermore, new pyrazoline derivatives bearing benzimidazole and pyrazoline motifs have been synthesized, demonstrating substantial antimicrobial efficacy against various bacterial and fungal strains (Desai et al., 2017).
Anticancer Potential
Several studies have explored the anticancer potential of derivatives synthesized from 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Compounds have been synthesized that exhibit promising anti-breast cancer activities, demonstrating the compound's utility as a building block in cancer research (Mahmoud et al., 2021). Furthermore, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown significant anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential in cancer therapy (Gomha et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-thiophen-2-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9(16)15-12(13-3-2-5-18-13)7-11(14-15)10-4-6-17-8-10/h2-6,8,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVHDPSTORAQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
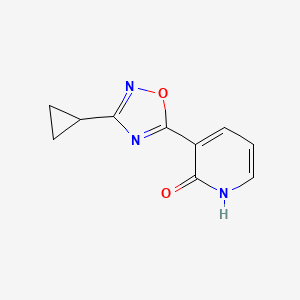
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
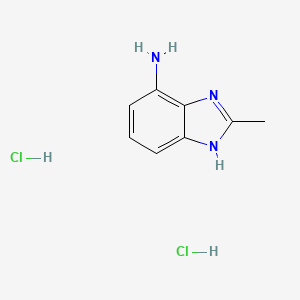
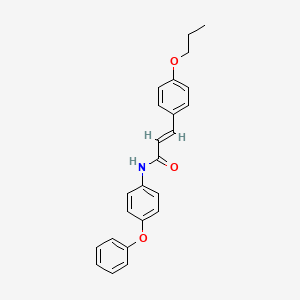
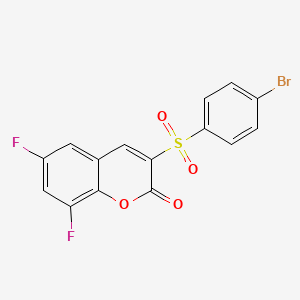
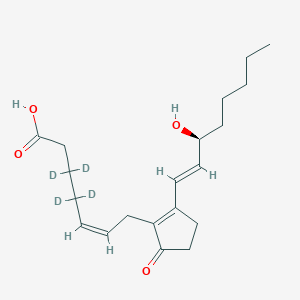
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)
![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)
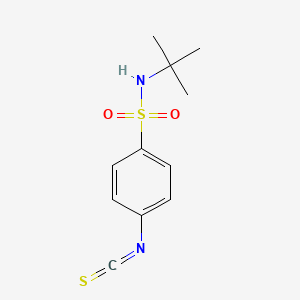
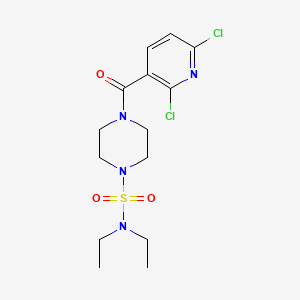
![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)
